3-(Cyclopropyl(hydroxy)methyl)benzonitrile
Overview
Description
3-(Cyclopropyl(hydroxy)methyl)benzonitrile is an organic compound with the molecular formula C11H11NO. It is characterized by a benzonitrile core substituted with a cyclopropyl(hydroxy)methyl group at the 3-position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-(Cyclopropyl(hydroxy)methyl)benzonitrile involves the reaction of 3-cyanobenzaldehyde with cyclopropylmagnesium bromide. This Grignard reaction proceeds under anhydrous conditions, typically in an inert atmosphere, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropyl(hydroxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-[Cyclopropyl(formyl)methyl]benzonitrile.
Reduction: 3-[Cyclopropyl(aminomethyl)]benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropyl(hydroxy)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropyl(hydroxy)methyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the cyclopropyl(hydroxy)methyl group, making it less reactive in certain contexts.
3-Methylbenzonitrile: Substituted with a methyl group instead of the cyclopropyl(hydroxy)methyl group, leading to different reactivity and applications.
Uniqueness
3-(Cyclopropyl(hydroxy)methyl)benzonitrile is unique due to the presence of the cyclopropyl(hydroxy)methyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
3-[cyclopropyl(hydroxy)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUTQGKFZMTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC(=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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